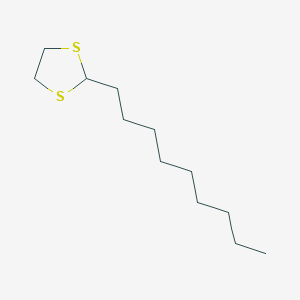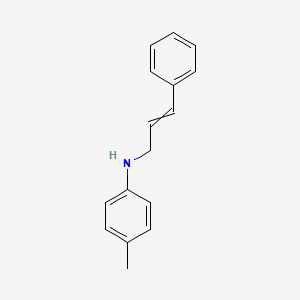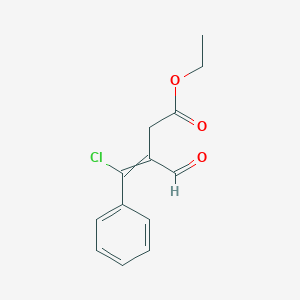![molecular formula C26H34Cl2N2 B14272365 Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 167966-57-6](/img/structure/B14272365.png)
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of two ethanediimidoyl groups and two 2,6-bis(1-methylethyl)phenyl groups, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of ethanediimidoyl chloride with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound is often used in coupling reactions, such as the formation of N-heterocyclic carbene catalysts.
Common Reagents and Conditions
Common reagents used in reactions with ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- include palladium acetate, aryl boronic acids, and various nucleophiles. The reactions are typically carried out under inert conditions, with controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the formation of N-heterocyclic carbene catalysts is a common outcome .
科学的研究の応用
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism of action of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of the 2,6-bis(1-methylethyl)phenyl groups enhances its stability and reactivity, making it an effective catalyst in various chemical processes .
類似化合物との比較
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used in the formation of N-heterocyclic carbene catalysts and shares similar reactivity and stability.
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another related compound with similar applications in organic synthesis.
The uniqueness of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- lies in its specific structure, which provides enhanced stability and reactivity compared to other similar compounds .
特性
CAS番号 |
167966-57-6 |
|---|---|
分子式 |
C26H34Cl2N2 |
分子量 |
445.5 g/mol |
IUPAC名 |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C26H34Cl2N2/c1-15(2)19-11-9-12-20(16(3)4)23(19)29-25(27)26(28)30-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
InChIキー |
DZEFONBQNQWQBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(=NC2=C(C=CC=C2C(C)C)C(C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


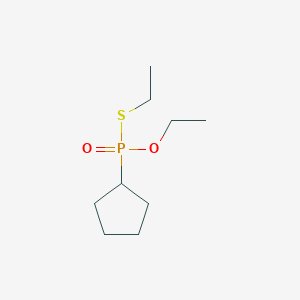
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
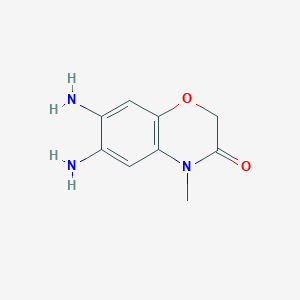
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
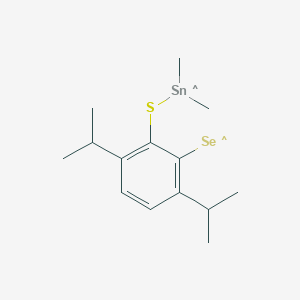
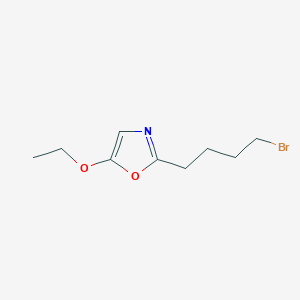
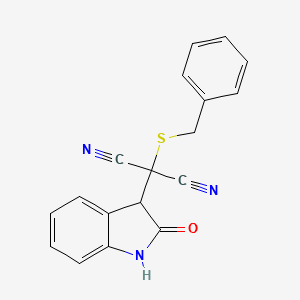
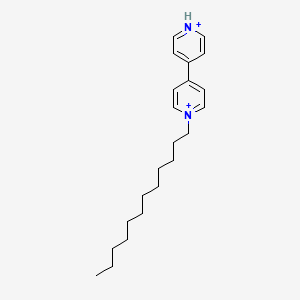
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
